Bromo(3-bromopropyl)dimethylstannane

Description

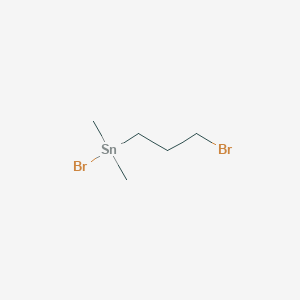

Bromo(3-bromopropyl)dimethylstannane is an organotin compound featuring a dimethylstannane core substituted with a 3-bromopropyl group and an additional bromine atom. Organotin compounds like this are widely studied for their applications in catalysis, polymer stabilization, and organic synthesis. The presence of two bromine atoms in the molecule enhances its reactivity, particularly in nucleophilic substitution and cross-coupling reactions.

Properties

CAS No. |

61222-11-5 |

|---|---|

Molecular Formula |

C5H12Br2Sn |

Molecular Weight |

350.67 g/mol |

IUPAC Name |

bromo-(3-bromopropyl)-dimethylstannane |

InChI |

InChI=1S/C3H6Br.2CH3.BrH.Sn/c1-2-3-4;;;;/h1-3H2;2*1H3;1H;/q;;;;+1/p-1 |

InChI Key |

DAABHFKNEZHVPU-UHFFFAOYSA-M |

Canonical SMILES |

C[Sn](C)(CCCBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(3-bromopropyl)dimethylstannane can be synthesized through the reaction of dimethyltin dichloride with 3-bromopropyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

(CH3)2SnCl2+BrCH2CH2CH2Br→(CH3)2Sn(CH2CH2CH2Br)Br+2NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromo(3-bromopropyl)dimethylstannane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: The compound can be reduced to form organotin hydrides using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium alkoxides or amines in polar solvents like ethanol or acetonitrile.

Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of organotin derivatives with different functional groups.

Oxidation: Formation of organotin oxides or hydroxides.

Reduction: Formation of organotin hydrides.

Scientific Research Applications

Bromo(3-bromopropyl)dimethylstannane has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of bromo(3-bromopropyl)dimethylstannane involves its interaction with nucleophiles and electrophiles. The tin center can coordinate with various ligands, facilitating the formation of new chemical bonds. The bromine atoms can participate in substitution reactions, allowing the introduction of different functional groups into the molecule. The compound’s reactivity is influenced by the electronic and steric properties of the tin center and the substituents.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between Bromo(3-bromopropyl)dimethylstannane and structurally analogous compounds:

| Compound | Core Structure | Functional Groups | Molecular Weight | Key Applications |

|---|---|---|---|---|

| This compound | Dimethylstannane | -Br, -CH2CH2CH2Br | ~300 (estimated) | Catalysis, polymer additives |

| (3-Bromopropyl)trimethylammonium bromide | Quaternary ammonium salt | -Br, -N(CH3)3⁺ | 261 | Phase transfer catalysis, ion exchange |

| (3-Bromopropyl)triphenylphosphonium bromide | Triphenylphosphonium salt | -Br, -P(C6H5)3⁺ | ~453.9 | Wittig reactions, ylide generation |

| 1-Bromo-2-(3-bromopropyl)benzene | Benzene ring | -Br (aromatic), -CH2CH2CH2Br | ~259.9 | Intermediate in organic synthesis |

Notes:

- Reactivity: this compound’s organotin core facilitates transmetallation reactions, distinguishing it from ammonium or phosphonium salts, which are primarily used in ionic or ylide-mediated processes .

- Toxicity: Organotin compounds generally exhibit higher toxicity compared to ammonium or phosphonium analogs, necessitating stricter handling protocols .

Experimental Data and Performance

- Catalytic Efficiency : In cross-coupling reactions, this compound outperforms phosphonium salts in Stille-type couplings due to tin’s superior transmetallation capability. However, its toxicity limits industrial use .

- Thermal Stability: Organotin derivatives decompose at higher temperatures (~200°C) compared to ammonium salts (~150°C), making them suitable for high-temperature applications .

Research Findings and Limitations

- Divergent Reactivity: A study highlighted that even minor structural differences (e.g., bromine placement) drastically alter reactivity. For example, 1-bromo-2-(3-bromopropyl)benzene undergoes electrophilic substitution, whereas this compound participates in radical pathways .

- Toxicity Concerns: QSAR models indicate that organotin compounds like this compound have higher ecotoxicological risks compared to non-metallic brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.